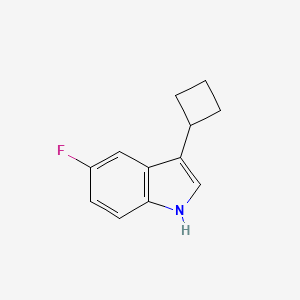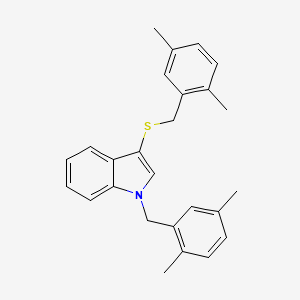![molecular formula C22H27N5 B2559414 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877782-97-3](/img/structure/B2559414.png)
7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods . For instance, a new pyrazolo[1,5-a]pyrimidine derivative was synthesized by a three-step synthesis process . The synthesis process was characterized by infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidine derivatives involve various processes . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Antimicrobial Applications
The chemical structure related to 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been explored for its potential in antimicrobial applications. Studies on similar pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activities against various bacterial and fungal strains. For instance, the synthesis and application of new oxazole derivatives, which share a similar heterocyclic core, have demonstrated antimicrobial efficacy, suggesting a potential pathway for the development of antimicrobial agents from pyrazolo[1,5-a]pyrimidine compounds (Bakhite, Mohamed, & Abdel-rahman, 2007).
Anticancer and Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anticancer and antitumor properties. The synthesis of enaminones as building blocks for substituted pyrazoles has led to compounds with significant antitumor and antimicrobial activities. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research, pointing towards their applicability in developing novel anticancer agents (Riyadh, 2011).
Application in Dye Synthesis for Polyester Fibres
The heterocyclic structure of pyrazolo[1,5-a]pyrimidines has been utilized in the synthesis of disperse dyes for polyester fibers. This application demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in industrial chemistry, particularly in the development of new dyes with desirable fastness properties for textile applications (Rangnekar & Dhamnaskar, 1990).
Future Directions
The future directions for the research and development of pyrazolo[1,5-a]pyrimidine derivatives include the design, synthesis, and production of more potent and effective therapeutic agents to treat human diseases . This is based on the previous findings of biological effectiveness of pyrazolo[1,5-a]pyrimidine derivatives and the continuation of research programs for the synthesis of new compounds exhibiting biological activity .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cdk4 and ark5) and inhibit their activity . This inhibition could lead to changes in the cell cycle and energy metabolism pathways, affecting the growth and proliferation of cells.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect the cell cycle and energy metabolism pathways . The downstream effects could include altered cell growth and proliferation, potentially leading to cell death in the case of cancer cells.
Result of Action
Similar compounds have been found to induce apoptosis (programmed cell death) in tumor cells at certain concentrations . This suggests that 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine might have similar effects.
Properties
IUPAC Name |
7-(4-cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-17-15-21(26-13-11-25(12-14-26)19-9-5-6-10-19)27-22(24-17)20(16-23-27)18-7-3-2-4-8-18/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGTLTWSHKPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)

![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)
![(2-(3-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2559336.png)

![N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2559339.png)

![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2559345.png)
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2559348.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2559351.png)

![1-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2559354.png)
